フィアシタビン

概要

説明

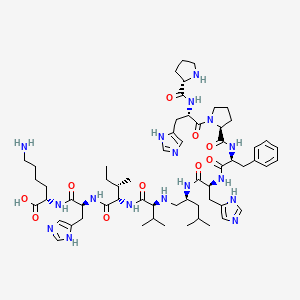

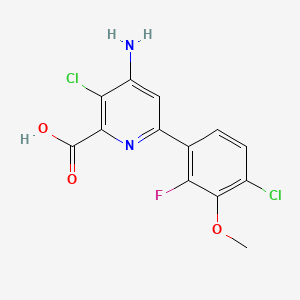

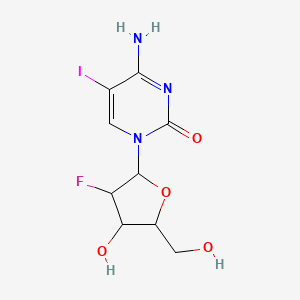

フィアシタビン、一般的にFIACとして知られているのは、合成ヌクレオシド類似体です。それは、特に単純ヘルペスウイルス(HSV)に対する抗ウイルス特性で知られています。この化合物はシトシン誘導体であり、抗ウイルス活性を高めるフッ素原子とヨウ素原子を含むように修飾されています。

科学的研究の応用

Fiacitabine has several scientific research applications:

Antiviral Research: It is extensively studied for its antiviral properties, particularly against herpes simplex virus types 1 and 2.

Cancer Research: Fiacitabine and its analogs are investigated for their potential anticancer properties due to their ability to inhibit DNA synthesis.

Biochemical Studies: It is used as a tool in biochemical studies to understand nucleoside metabolism and DNA replication mechanisms.

Pharmaceutical Development: Fiacitabine serves as a lead compound for the development of new antiviral and anticancer drugs.

作用機序

フィアシタビンは、DNA複製を阻害することで効果を発揮します。それは、ウイルスDNAポリメラーゼによってウイルスDNAに組み込まれ、鎖の停止につながります。これにより、ウイルスが複製および拡散することができなくなります。 フィアシタビンの分子標的には、ウイルスDNAポリメラーゼとチミジンキナーゼが含まれ、これらはウイルスDNA合成に不可欠です .

類似化合物の比較

類似化合物

フィアルウリジン (FIAU): 抗ウイルス特性を持つ別のヌクレオシド類似体です。

シタラビン (Ara-C): 特に白血病の治療に使用される抗がん剤です。

イドクスウリジン (IDU): 単純ヘルペスウイルス感染症の治療に使用される抗ウイルス化合物です。

ユニークさ

フィアシタビンは、フッ素とヨウ素の二重修飾によってユニークであり、その抗ウイルス活性と特異性を高めます。 類似化合物と比較して、フィアシタビンは、単純ヘルペスウイルスに対してより高い効力を示し、正常細胞に対する細胞毒性が低いことが示されています .

生化学分析

Biochemical Properties

Fiacitabine plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase enzymes. It specifically targets the DNA polymerase of herpes simplex virus (HSV) and human cytomegalovirus (HCMV), with inhibitory concentrations (IC50) of 2.5 nanomolar for HSV1 and 12.6 nanomolar for HSV2 . The compound interacts with viral DNA polymerase by incorporating itself into the growing DNA chain, leading to chain termination. This interaction disrupts the normal function of the enzyme, preventing the replication of viral DNA.

Cellular Effects

Fiacitabine exerts significant effects on various types of cells and cellular processes. In infected cells, it inhibits the replication of viral DNA, thereby reducing the viral load. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing viral replication, fiacitabine helps in controlling the spread of the virus within the host. Additionally, the compound has been shown to induce apoptosis in infected cells, further aiding in the reduction of viral load .

Molecular Mechanism

The molecular mechanism of action of fiacitabine involves its incorporation into the viral DNA during replication. Once incorporated, it causes premature termination of the DNA chain, effectively halting the replication process. Fiacitabine binds to the active site of viral DNA polymerase, inhibiting its activity and preventing the addition of further nucleotides to the growing DNA strand. This inhibition is highly specific to viral DNA polymerase, minimizing the impact on host cellular DNA polymerase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fiacitabine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its efficacy can decrease over prolonged periods due to degradation. Long-term studies have shown that fiacitabine maintains its antiviral activity for several weeks when stored properly. Degradation products may form over time, potentially reducing its effectiveness. In vitro and in vivo studies have demonstrated that fiacitabine can have long-term effects on cellular function, including sustained inhibition of viral replication and induction of apoptosis in infected cells .

Dosage Effects in Animal Models

The effects of fiacitabine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, fiacitabine can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve antiviral efficacy without causing adverse effects. Studies in animal models have shown that careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

Fiacitabine is metabolized through various pathways in the body. It undergoes phosphorylation by cellular kinases to form its active triphosphate form, which is then incorporated into viral DNA. The compound is also subject to deamination and glycosylation, leading to the formation of inactive metabolites. These metabolic pathways involve several enzymes, including deoxycytidine kinase and cytidine deaminase. The metabolism of fiacitabine can affect its overall efficacy and toxicity, as the formation of inactive metabolites reduces its antiviral activity .

Transport and Distribution

Fiacitabine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, fiacitabine is phosphorylated to its active form and distributed to various cellular compartments. The compound can accumulate in infected cells, leading to higher local concentrations and enhanced antiviral activity. Transporters and binding proteins play a crucial role in the intracellular distribution and localization of fiacitabine .

Subcellular Localization

The subcellular localization of fiacitabine is primarily within the nucleus, where it exerts its antiviral effects. The compound is directed to the nucleus through specific targeting signals and post-translational modifications. Once in the nucleus, fiacitabine interacts with viral DNA polymerase and incorporates into the viral DNA, leading to chain termination. This subcellular localization is essential for its activity, as it allows fiacitabine to effectively inhibit viral replication at the site of DNA synthesis .

準備方法

合成経路と反応条件

フィアシタビンの合成には、いくつかの重要なステップが含まれます。

出発物質: プロセスは、3-O-アセチル-5-O-ベンゾイル-2-デオキシ-2-フルオロ-D-アラビノフラノシルブロミドで始まります。

トリ(トリメチルシリル)シトシンとの反応: この化合物は、メチレンクロリド中でトリ(トリメチルシリル)シトシンと反応して、1-(3-O-アセチル-5-O-ベンゾイル-2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)シトシンを形成します。

加水分解: 中間生成物は、メタノールとアンモニアを使用して加水分解され、1-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)シトシンが生成されます。

ヨウ素化: 最後に、この化合物は、四塩化炭素 (CCl4)、水、および酢酸の混合物中で、過ヨウ素酸 (HIO3) とヨウ素 (I2) を使用してヨウ素化されます.

工業生産方法

フィアシタビンの工業生産は、同様の合成経路に従いますが、高収率と純度を確保するために、大型反応器と最適化された条件を使用してスケールアップされます。このプロセスには、反応条件、精製手順、および品質チェックの厳格な管理が含まれ、医薬品基準を満たしています。

化学反応の分析

反応の種類

フィアシタビンは、いくつかのタイプの化学反応を起こします。

置換反応: フィアシタビン中のフッ素原子とヨウ素原子は、求核置換反応に関与する可能性があります。

加水分解: アセチル基とベンゾイル基の保護基は、塩基性条件下で加水分解することができます。

酸化と還元: フィアシタビン自体は安定していますが、その類似体は、存在する置換基に応じて、酸化および還元反応を起こす可能性があります。

一般的な試薬と条件

求核置換: アセトン中のヨウ化ナトリウム (NaI) などの試薬を使用できます。

加水分解: メタノールとアンモニアが一般的に加水分解に使用されます。

酸化: 過ヨウ素酸 (HIO3) がヨウ素化に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件に応じて、さまざまな置換ヌクレオシドが含まれます。

科学研究への応用

フィアシタビンには、いくつかの科学研究への応用があります。

抗ウイルス研究: それは、特に単純ヘルペスウイルス1型と2型に対する抗ウイルス特性について、広く研究されています.

がん研究: フィアシタビンとその類似体は、DNA合成を阻害する能力のため、潜在的な抗がん特性について調査されています。

生化学的研究: それは、ヌクレオシド代謝とDNA複製メカニズムを理解するためのツールとして使用されます。

製薬開発: フィアシタビンは、新しい抗ウイルス薬や抗がん剤の開発のためのリード化合物として役立ちます。

類似化合物との比較

Similar Compounds

Fialuridine (FIAU): Another nucleoside analog with antiviral properties.

Cytarabine (Ara-C): Used in cancer treatment, particularly for leukemia.

Idoxuridine (IDU): An antiviral compound used to treat herpes simplex virus infections.

Uniqueness

Fiacitabine is unique due to its dual modification with fluorine and iodine, which enhances its antiviral activity and specificity. Compared to similar compounds, fiacitabine has shown higher potency against herpes simplex virus and lower cytotoxicity to normal cells .

特性

IUPAC Name |

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMSJJHKKXRFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FIN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860897 | |

| Record name | 4-Amino-1-(2-deoxy-2-fluoropentofuranosyl)-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-90-6 | |

| Record name | NSC382097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。